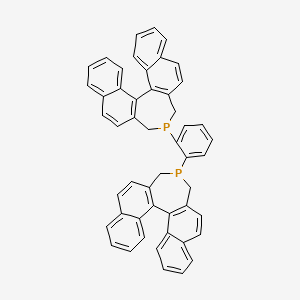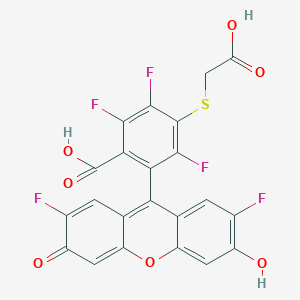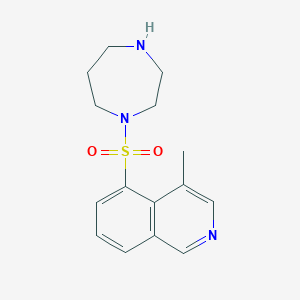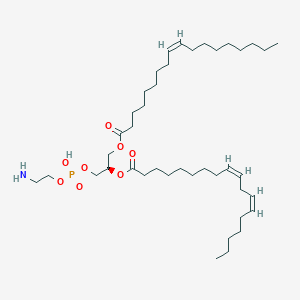
PE(18:1(9Z)/18:2(9Z,12Z))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PE(18:1(9Z)/18:2(9Z, 12Z)), also known as PE(18:1/18:2) or 1-oleoyl-2-linoleoyl-gpe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/18:2(9Z, 12Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:2(9Z, 12Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:1(9Z)/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from PS(18:1(9Z)/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/18:2(9Z, 12Z)) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:2(9Z, 12Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/18:2(9Z, 12Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:2(9Z, 12Z)) pathway.
1-oleoyl-2-linoleyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as stearoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and a linoleic acid. It is a tautomer of a 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine zwitterion.
科学研究应用
1. 高分子信息学的进展
研究表明,包括聚电解质在内的高分子,如PE(18:1(9Z)/18:2(9Z,12Z)),由于其可持续性和在先进技术中的潜力而受到关注。关于聚电解质的综合评论突出了它们在科学研究中的重要性,强调了它们众多的可离子化功能基团以及与带有相反电荷的聚电解质形成复合物的能力。这些特性使它们在包括药物传递和材料科学在内的各个领域中至关重要(Meka et al., 2017)。
2. 高分子研究基准数据库的发展
PI1M数据库的创建,其中包含大约一百万种高分子的数据,是高分子信息学的重大进展。该数据库旨在为高分子信息学中的机器学习研究提供广泛的数据资源。作为一种高分子,PE(18:1(9Z)/18:2(9Z,12Z))很可能包含在这个数据库中,展示了它在大规模数据驱动研究中的重要性(Ma & Luo, 2020)。
3. 在科学教育和课程开发中的作用
PE(18:1(9Z)/18:2(9Z,12Z))可能不会直接影响K-12教育,但教授科学的方法论途径,包括使用高分子等科学材料,正在发展。下一代科学标准强调较少数量的核心思想和概念,其中可能包括材料科学和化学,间接涉及像PE(18:1(9Z)/18:2(9Z,12Z))这样的物质在科学教育中(Krajcik et al., 2014)。
属性
产品名称 |
PE(18:1(9Z)/18:2(9Z,12Z)) |
|---|---|
分子式 |
C41H76NO8P |
分子量 |
742 g/mol |
IUPAC 名称 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,39H,3-11,13,15-16,21-38,42H2,1-2H3,(H,45,46)/b14-12-,19-17-,20-18-/t39-/m1/s1 |
InChI 键 |
GKAFCSRKMWFPSJ-RJXNKANHSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
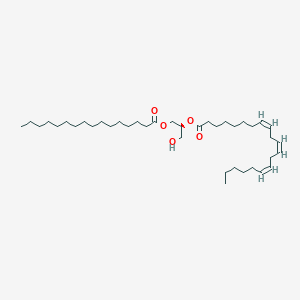


![TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1244241.png)
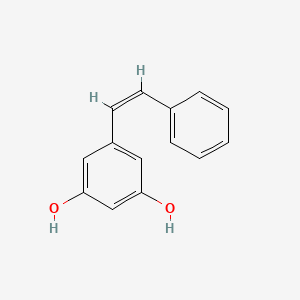
![[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate](/img/structure/B1244243.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
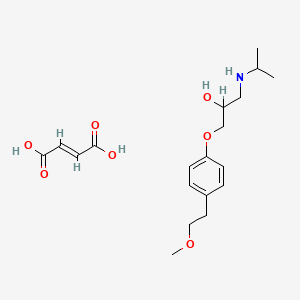
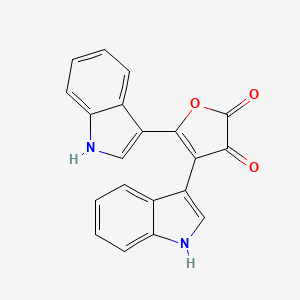
![(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B1244253.png)
